

# ML 10302: A Technical Overview of its Discovery and Preclinical Development

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## Compound of Interest

Compound Name: ML 10302

Cat. No.: B1235468

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## Abstract

**ML 10302** is a potent and selective 5-HT<sub>4</sub> partial agonist that emerged from early research programs focused on developing novel prokinetic agents. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **ML 10302**. It includes a summary of its pharmacological data, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows. While the compound was commercially available for research purposes, it has since been withdrawn. This guide serves as a consolidated resource for researchers interested in the historical development and scientific foundation of **ML 10302**.

## Discovery and Initial Characterization

**ML 10302**, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, was first described in a 1997 publication by Yang et al.. The study focused on the synthesis and evaluation of new esters of 4-amino-5-chloro-2-methoxybenzoic acid as potential 5-HT<sub>4</sub> receptor agonists and antagonists. The primary goal was to identify compounds with high affinity and selectivity for the 5-HT<sub>4</sub> receptor, which was known to play a role in gastrointestinal motility.

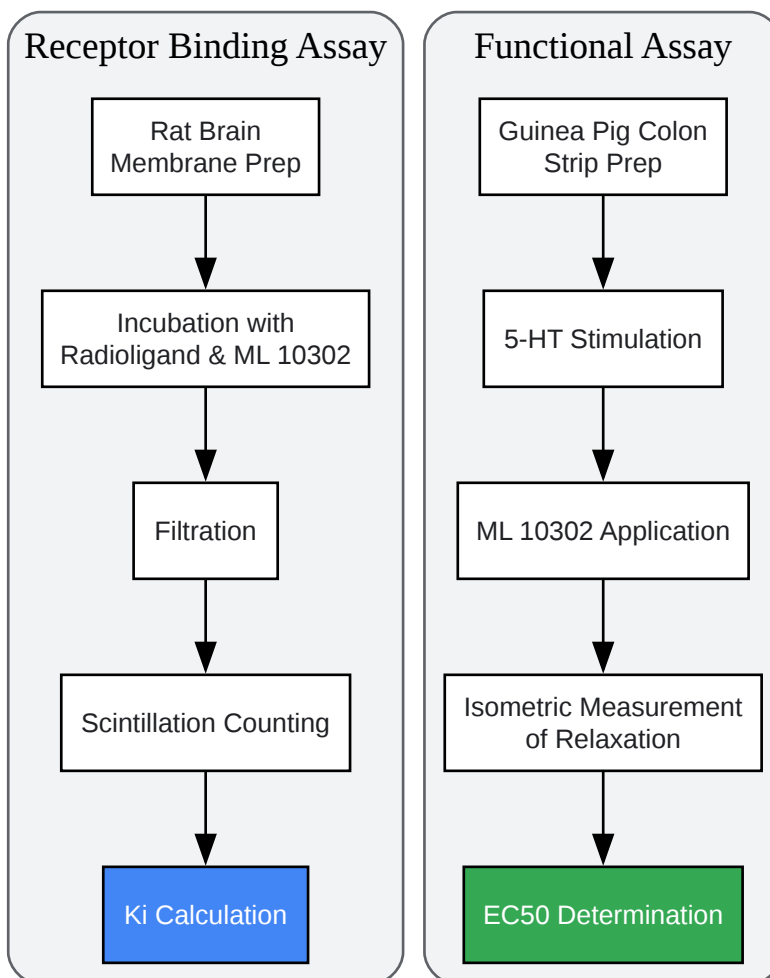
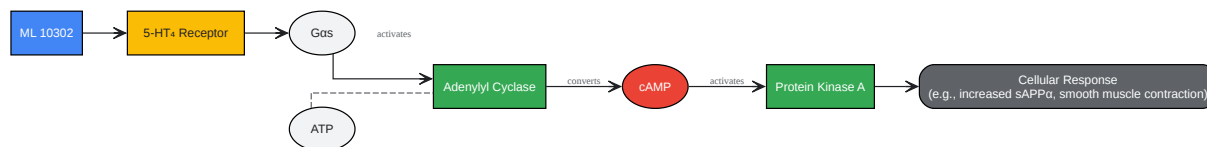
## Pharmacological Profile

**ML 10302** is characterized as a potent 5-HT<sub>4</sub> partial agonist. The key pharmacological parameters are summarized in the table below.

Parameter	Value	Species/System	Reference
EC <sub>50</sub>	4 nM	Guinea pig colon	Yang et al., 1997
K <sub>i</sub> (5-HT <sub>4</sub> )	1.07 nM	Rat brain	Yang et al., 1997
K <sub>i</sub> (5-HT <sub>3</sub> )	730 nM	Rat brain	Yang et al., 1997
Selectivity	>680-fold for 5-HT <sub>4</sub> over 5-HT <sub>3</sub>	-	Tocris Bioscience

## Mechanism of Action

As a 5-HT<sub>4</sub> receptor partial agonist, **ML 10302** binds to and activates serotonin receptor type 4. This G-protein coupled receptor is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the prokinetic effects of **ML 10302** in the gastrointestinal tract and its effects on amyloid precursor protein (APP) processing in the central nervous system.



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